![molecular formula C18H14FNOS2 B4900085 5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900085.png)
5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell growth. The compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes, reduce oxidative stress-related damage, induce apoptosis, and inhibit cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. However, one limitation is that the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential therapeutic targets. Finally, the compound's potential use in combination therapies for various diseases should be investigated.
Synthesis Methods
The synthesis of 5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-fluoroaniline, ethylacetoacetate, and 2-mercaptobenzothiazole in the presence of a catalyst and solvent. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is subsequently cyclized to produce the thiazolidinone derivative.
Scientific Research Applications
5-(4-ethylbenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has been shown to possess antioxidant properties, which may help protect against oxidative stress-related damage. The compound has also demonstrated anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
properties
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS2/c1-2-12-3-5-13(6-4-12)11-16-17(21)20(18(22)23-16)15-9-7-14(19)8-10-15/h3-11H,2H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOFECWHDFMSL-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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